molecular formula C12H11NO3 B1620248 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 36817-57-9

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1620248
CAS No.: 36817-57-9
M. Wt: 217.22 g/mol
InChI Key: RRXDDBJMCPRNNO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-ethoxybenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux conditions for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance, compounds similar to 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that certain pyrrole derivatives could effectively inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are critical in tumor progression and angiogenesis .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCancer Cell LineIC50 (µM)
4-Amino-3-chloro-1H-pyrrole-2,5-dioneHCT-1161.0 - 1.6 × 10^-8
This compoundVarious (potential)Not specified

Anti-inflammatory Properties

Pyrrole derivatives have been recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in cellular models . The ability to modulate inflammatory pathways makes them candidates for developing therapeutic agents for inflammatory diseases.

Table 2: Anti-inflammatory Activity

Compound NameAssay TypeEffect
This compoundPBMC ProliferationSignificant inhibition
4-Amino-3-chloro-1H-pyrrole-2,5-dioneCytokine ProductionStrong inhibition

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have been extensively studied. The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating infections caused by resistant bacteria.

Table 3: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusNot specified
4-Amino-3-chloro-1H-pyrrole-2,5-dioneE. coliNot specified

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds often involve interaction with specific protein targets or pathways. For example, the ability to inhibit EGFR and VEGFR suggests that these compounds may disrupt signaling pathways essential for cancer cell proliferation and survival . Additionally, their interaction with lipid membranes indicates potential roles in altering membrane dynamics or permeability.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
  • 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
  • 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione

Comparison: 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy group may enhance its solubility and interaction with specific biological targets, making it a compound of interest for further research and development.

Biological Activity

1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione is a compound that has garnered significant attention in recent years due to its diverse biological activities. This article delves into its potential applications in medicine, particularly focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a five-membered ring containing nitrogen atoms. Its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, leading to various biological effects. Research indicates that it can bind to ATP-binding domains of growth factor receptors, which is crucial for its anticancer activity .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL
Pseudomonas aeruginosa6.25 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

Research has also highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving the modulation of growth factor signaling pathways. For instance:

  • In vitro studies : The compound inhibited the growth of colon cancer cell lines such as HCT-116 and SW-620 with a GI50 ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M .
  • In vivo studies : It demonstrated efficacy in reducing tumor growth in chemically induced colon cancer models in rats .

Study on Anti-inflammatory Activity

A comprehensive study evaluated the anti-inflammatory properties of derivatives related to this compound. The compounds were tested for their ability to inhibit pro-inflammatory cytokine production (IL-6 and TNF-α) in human peripheral blood mononuclear cells (PBMCs). The results indicated significant inhibition of cytokine production, particularly for certain derivatives that showed up to 85% inhibition at higher concentrations .

Toxicology Studies

Toxicity assessments revealed that while low to medium concentrations (10 µg/mL to 50 µg/mL) did not induce apoptosis or necrosis in PBMCs, higher doses (100 µg/mL) resulted in a slight decrease in cell viability (79% and 64% for certain derivatives) . This finding underscores the importance of dosage in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, a pyrrole-2,5-dione core can be functionalized via nucleophilic aromatic substitution or cross-coupling reactions. In analogous compounds (e.g., 1-(2-methoxyphenyl) derivatives), Suzuki-Miyaura coupling with boronic acids has been employed to introduce aryl groups . Reaction optimization often requires controlling parameters such as temperature (e.g., 0°C to room temperature for methylation using NaH/MeI) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) . Solvent systems like THF or dioxane are critical for solubility and reactivity.

Q. How is X-ray crystallography used to determine the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise structural data, including bond lengths, angles, and dihedral angles between aromatic rings. For the methoxyphenyl analogue, the dihedral angle between the pyrrole-dione ring and the substituted benzene was reported as 78.22°, with planar deviations <0.05 Å . Key crystallographic parameters (e.g., monoclinic P2₁/c space group, unit cell dimensions: a=12.7018 Å, b=10.2689 Å) guide symmetry analysis and refinement protocols .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent effects (e.g., ethoxy group chemical shifts at ~1.3 ppm for CH₃ and ~4.0 ppm for OCH₂).
  • IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₁NO₃ at m/z 217.0845).
    • Structural analogues (e.g., fluorophenyl derivatives) show similar spectral patterns, emphasizing the role of substituents in spectral shifts .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

  • Methodological Answer : Factorial design minimizes experimental runs while maximizing data output. For example, a 2³ factorial design can optimize variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) models yield-vs.-parameter relationships, identifying critical factors (e.g., Pd catalyst concentration significantly affects coupling efficiency) . In process chemistry, this approach reduces resource consumption by >30% while maintaining >95% confidence intervals .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Determine HOMO/LUMO energies to assess electrophilic/nucleophilic sites. For pyrrole-diones, electron-withdrawing groups (e.g., dione) lower LUMO levels, enhancing reactivity toward nucleophiles .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability. MD trajectories for similar compounds reveal torsional barriers (~5 kcal/mol) between ethoxyphenyl and pyrrole rings, influencing aggregation behavior .
  • ADME Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and bioavailability, guiding biological studies .

Q. How do substituent effects (e.g., ethoxy vs. methoxy) influence the compound’s bioactivity or material properties?

  • Methodological Answer : Substituent electronic and steric profiles modulate interactions. For example:

  • Ethoxy vs. Methoxy : The longer ethoxy chain increases hydrophobicity (LogP +0.5) but may reduce crystallinity due to conformational flexibility .
  • Fluorophenyl Analogues : Electron-withdrawing groups (e.g., -F) enhance electrophilicity, accelerating reactions like Michael additions . Comparative SAR studies require systematic variation of substituents and in vitro assays (e.g., enzyme inhibition).

Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or reactivity results)?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference datasets from peer-reviewed journals (e.g., Acta Crystallographica for structural data vs. J. Org. Chem. for synthetic yields).
  • Control Experiments : Replicate studies under standardized conditions (e.g., fixed solvent, temperature). For solubility discrepancies, use nephelometry to quantify precipitation thresholds.
  • Advanced Characterization : Employ hyphenated techniques (e.g., LC-MS/MS) to detect impurities or degradation products affecting reactivity .

Properties

IUPAC Name

1-(2-ethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXDDBJMCPRNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958026
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36817-57-9
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36817-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC176366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

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